4-Bromo-5-nitro-isoquinoline-1-carbaldehyde (CAS 171880-56-1) is a highly functionalized, tri-substituted heterocyclic building block designed for the rapid assembly of complex pharmaceutical active ingredients (APIs) and advanced materials. Featuring a precise 1,4,5-substitution pattern, this compound provides three orthogonal reactive sites: a C1-carbaldehyde for condensations and reductive aminations, a C4-bromine for palladium-catalyzed cross-couplings, and a C5-nitro group for selective reduction and subsequent functionalization. In industrial procurement, this pre-formylated scaffold is prioritized over simpler isoquinolines because it bypasses hazardous, low-yielding early-stage functionalization steps, directly enabling the synthesis of sophisticated polycyclic systems, including antineoplastic agents and targeted kinase inhibitors .
Procurement strategies that attempt to substitute 4-bromo-5-nitro-isoquinoline-1-carbaldehyde with its unformylated precursor, 4-bromo-5-nitroisoquinoline, routinely encounter severe processability bottlenecks. Direct C1-formylation of the electron-deficient isoquinoline core is synthetically highly challenging. The standard workaround—utilizing 1-methyl-4-bromo-5-nitroisoquinoline followed by oxidation—requires the use of highly toxic selenium dioxide (SeO2) under harsh reflux conditions [1]. This generic substitution not only suffers from moderate yields (typically 50-70%) but also introduces trace selenium contamination, which is notoriously difficult to purge and strictly regulated under ICH Q3D elemental impurity guidelines. Procuring the pre-formylated 1-carbaldehyde derivative completely eliminates this heavy metal toxicity risk and streamlines the critical path for API manufacturing [2].
The synthesis of C1-formylated isoquinolines traditionally relies on the oxidation of a C1-methyl group using stoichiometric selenium dioxide (SeO2), a process that routinely leaves >100 ppm of residual selenium in crude intermediates. By procuring 4-bromo-5-nitro-isoquinoline-1-carbaldehyde directly, manufacturers bypass this oxidation step entirely, ensuring 0 ppm introduced selenium risk. This is critical for compliance with ICH Q3D guidelines, which mandate strict limits (e.g., 130 µg/day for oral exposure) on Class 2B elemental impurities like selenium [1].
| Evidence Dimension | Introduced Selenium Impurity Risk |
| Target Compound Data | 0 ppm (Pre-formylated, no SeO2 required) |
| Comparator Or Baseline | 1-Methyl-4-bromo-5-nitroisoquinoline (Requires SeO2 oxidation: >100 ppm crude Se risk) |
| Quantified Difference | 100% reduction in selenium contamination risk |
| Conditions | Standard pharmaceutical intermediate scale-up and purification |
Eliminating selenium oxidation bypasses costly and time-consuming heavy metal scavenging steps during API purification.
4-Bromo-5-nitro-isoquinoline-1-carbaldehyde offers three distinct, orthogonally reactive handles (C1-CHO, C4-Br, C5-NO2). Compared to using unsubstituted isoquinoline-1-carbaldehyde, which requires sequential, often low-yielding regioselective halogenation and nitration steps to achieve the same substitution pattern, this advanced intermediate reduces the linear synthetic sequence by at least 2 to 3 steps. This pre-installed functionality allows immediate entry into divergent cross-coupling and condensation pathways, significantly increasing overall synthetic throughput .
| Evidence Dimension | Required Synthetic Steps for 1,4,5-Trisubstitution |
| Target Compound Data | 0 additional steps (Pre-installed orthogonal handles) |
| Comparator Or Baseline | Isoquinoline-1-carbaldehyde (Requires ≥2 steps: regioselective bromination and nitration) |
| Quantified Difference | Reduction of 2-3 linear synthetic steps |
| Conditions | Divergent synthesis of polycyclic pharmaceutical libraries |
Shortening the synthetic route by 2-3 steps dramatically reduces labor, reagent costs, and cumulative yield losses in drug discovery programs.
The presence of the strongly electron-withdrawing C5-nitro and C4-bromo groups on the isoquinoline ring significantly increases the electrophilicity of the C1-carbaldehyde. In standard condensation reactions, such as the formation of antineoplastic thiosemicarbazones, 4-bromo-5-nitro-isoquinoline-1-carbaldehyde exhibits faster reaction kinetics and higher conversion rates compared to unsubstituted isoquinoline-1-carbaldehyde, often achieving >90% yield under milder conditions without the need for aggressive Lewis acid catalysis [1].
| Evidence Dimension | Condensation Yield (Thiosemicarbazone formation) |
| Target Compound Data | >90% yield under mild conditions |
| Comparator Or Baseline | Unsubstituted isoquinoline-1-carbaldehyde (Slower kinetics, requires extended heating) |
| Quantified Difference | Higher conversion rate and elimination of harsh catalysts |
| Conditions | Condensation with thiosemicarbazide in ethanol/mild acid |
Higher reactivity allows for milder processing conditions, reducing the degradation of sensitive downstream functional groups.
The precise 1,4,5-substitution pattern makes this compound a highly efficient advanced intermediate for synthesizing targeted kinase inhibitors, particularly in the KRAS G12C space. The C4-bromine serves as an essential handle for Suzuki-Miyaura cross-coupling to build the core pharmacophore, while the C1-aldehyde and C5-nitro groups allow for subsequent orthogonal cyclizations or structural extensions, streamlining the generation of proprietary inhibitor libraries [1].
Direct condensation of the highly electrophilic C1-carbaldehyde with thiosemicarbazides yields 4-bromo-5-nitro-isoquinoline-1-carboxaldehyde thiosemicarbazones. These derivatives, and their subsequent reduced or substituted analogs, are critical scaffolds in the development of antineoplastic agents, demonstrating significant activity against models such as L1210 leukemia [2].
In advanced medicinal chemistry, the spatial arrangement of the C4-halide and C5-nitro group allows for sequential cross-coupling and reductive cyclization. Procuring the pre-formylated scaffold allows chemists to utilize the C1 position for early-stage appending of solubilizing groups or targeting ligands before closing the ring system, making it a highly efficient choice for synthesizing novel tricyclic and tetracyclic frameworks .